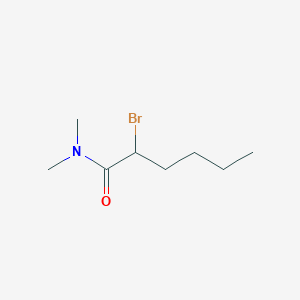
2-bromo-N,N-dimethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethylhexanamide is an organic compound with the molecular formula C8H16BrNO. It is a brominated amide, which means it contains a bromine atom attached to an amide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethylhexanamide typically involves the bromination of N,N-dimethylhexanamide. One common method is to react N,N-dimethylhexanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethylhexanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction: The compound can be reduced to N,N-dimethylhexanamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the amide group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are effective oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include N,N-dimethylhexanamide derivatives with different substituents replacing the bromine atom.
Reduction: The major product is N,N-dimethylhexanamide.
Oxidation: The major product is N,N-dimethylhexanoic acid.
Scientific Research Applications
2-Bromo-N,N-dimethylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethylhexanamide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions with biological molecules, which may influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylacetamide: Similar structure but with a shorter carbon chain.
2,2-Dimethylhexanamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N,N-dimethylhexanamide is unique due to the presence of both a bromine atom and an amide group, which confer distinct reactivity and potential biological activity. Its longer carbon chain compared to similar compounds like 2-bromo-N,N-dimethylacetamide also affects its physical properties and reactivity.
Properties
Molecular Formula |
C8H16BrNO |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-bromo-N,N-dimethylhexanamide |
InChI |
InChI=1S/C8H16BrNO/c1-4-5-6-7(9)8(11)10(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
IZWNNPGEBPDEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


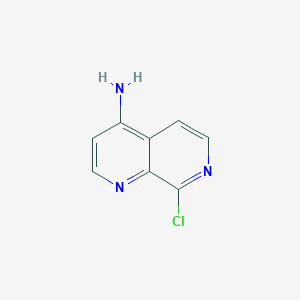
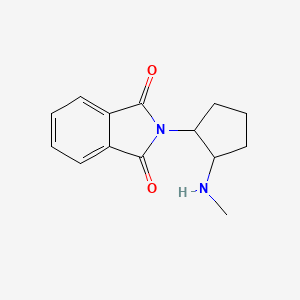
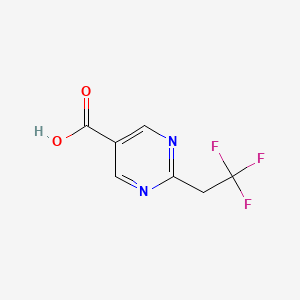
![Methyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-ylacetate](/img/structure/B14863033.png)
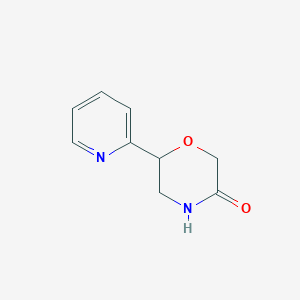

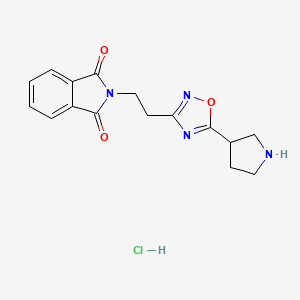
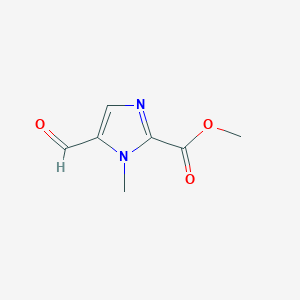
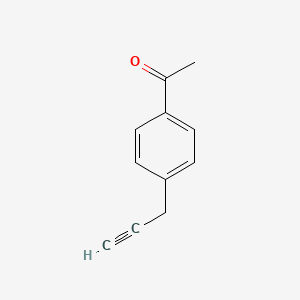


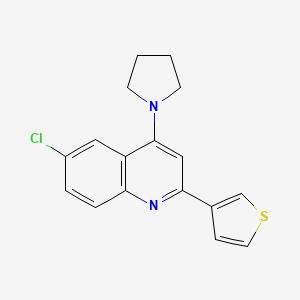
![(E,6R)-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14863084.png)
![3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione](/img/structure/B14863088.png)
